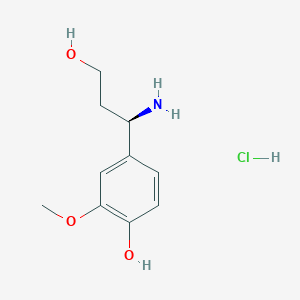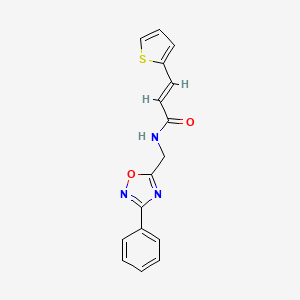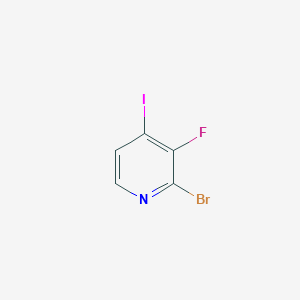![molecular formula C20H21N5O4 B2531790 ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate CAS No. 1105239-57-3](/img/structure/B2531790.png)
ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The incorporation of cyclopropyl and phenyl groups can be achieved through coupling reactions.
Reagents: Cyclopropyl bromide, phenyl boronic acid.
Conditions: Palladium-catalyzed cross-coupling reactions under inert atmosphere.
Formation of Ethyl Ester and Amide Linkages:
The final steps involve esterification and amidation reactions.
Reagents: Ethyl chloroformate, amines.
Conditions: Mild temperatures, often using base catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate can be scaled up using continuous flow processes. These processes ensure consistent quality and yield while minimizing waste.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate can involve multiple steps, each requiring specific conditions to achieve the desired compound with high purity.
Synthesis of Intermediate Pyrazolopyridazine Core:
Starting from readily available precursors, the pyrazolopyridazine core can be synthesized via cyclization reactions.
Common reagents: Hydrazine derivatives, ketoesters.
Conditions: Heating under reflux, often in the presence of an acidic or basic catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where functional groups are modified, potentially enhancing its biological activity.
Reduction: Reduction reactions can modify the compound to explore different pharmacological profiles.
Substitution: Nucleophilic substitution reactions allow the modification of side chains and functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), under acidic conditions.
Reduction: Sodium borohydride (NaBH₄), often in methanol.
Substitution: Nucleophiles like amines, using catalysts such as copper iodide (CuI) under mild conditions.
Major Products
Oxidation can yield hydroxylated derivatives.
Reduction can produce alcohols or amines, depending on the reaction conditions.
Substitution often results in derivatives with varied side chains, potentially altering the compound's properties.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate has diverse applications across multiple disciplines:
Chemistry: As a building block for synthesizing more complex molecules, particularly in drug development.
Biology: As a probe to study biological pathways and mechanisms due to its structural complexity.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Used in the development of novel materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism by which ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in critical biological processes.
Pathways: It may modulate signaling pathways, influencing cellular functions such as proliferation and apoptosis.
Comparación Con Compuestos Similares
When compared to other similar compounds, ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate stands out due to its unique structural features and diverse functional groups. Similar compounds include:
Ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate
Ethyl 2-(2-(4-cyclopropyl-7-oxo-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate
These similar compounds share core structural elements but differ in substituent groups, leading to varied chemical and biological properties.
This compound exemplifies the intricate design of modern organic compounds and their potential for diverse applications. If this piqued your curiosity, there’s plenty more to explore in the world of chemistry!
Propiedades
IUPAC Name |
ethyl 2-[[2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-2-29-17(27)11-21-16(26)12-24-20(28)19-15(18(23-24)13-8-9-13)10-22-25(19)14-6-4-3-5-7-14/h3-7,10,13H,2,8-9,11-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRBRHLTHHJRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2531709.png)





![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)


![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2531725.png)
![1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B2531727.png)
![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)

